molecular formula C14H11F3O3 B6383946 5-(2-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261958-51-3

5-(2-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6383946
CAS RN: 1261958-51-3
M. Wt: 284.23 g/mol
InChI Key: LMHBRTQFCWXEMU-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-3-trifluoromethoxyphenol, commonly referred to as 5-(2MTP), is a phenolic compound that has been used in various scientific research applications. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. It has a molecular weight of 221.24 g/mol and a melting point of 78-80 °C. 5-(2MTP) is a versatile compound that has been used in a wide range of studies, including biochemical, physiological, and pharmacological research.

Scientific Research Applications

5-(2MTP) has been used in numerous scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of drugs on enzyme activity, to investigate the mechanism of action of drugs, and to study the biochemical and physiological effects of drugs. It has also been used to study the effects of drugs on the immune system and to evaluate the efficacy of drugs in clinical trials.

Mechanism of Action

The mechanism of action of 5-(2MTP) is not fully understood. However, it is believed to interact with enzymes, proteins, and other molecules in the body to produce its effects. It is thought to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it is believed to interact with certain proteins, such as G-protein coupled receptors, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2MTP) have been studied in various laboratory experiments. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to interact with certain proteins, such as G-protein coupled receptors, to produce its effects.

Advantages and Limitations for Lab Experiments

The use of 5-(2MTP) in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of applications. However, it also has some limitations. It is a relatively unstable compound and can be easily degraded. In addition, its solubility can vary depending on the solvent used.

Future Directions

The use of 5-(2MTP) in scientific research is expected to continue to grow in the future. Possible future directions include further investigation of its mechanism of action, its effects on the immune system, and its use in clinical trials. In addition, it could be used to study the effects of drugs on various diseases, such as cancer and Alzheimer’s disease. Finally, it could be used to develop new drugs and therapies for a variety of conditions.

Synthesis Methods

5-(2MTP) can be synthesized in a two-step process. In the first step, an aldehyde is reacted with 2-methoxyphenol in the presence of a base to form a hydroxymethyl intermediate. This intermediate is then reacted with trifluoromethoxyphenol in the presence of a catalyst to form the final product, 5-(2MTP).

properties

IUPAC Name

3-(2-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c1-19-13-5-3-2-4-12(13)9-6-10(18)8-11(7-9)20-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHBRTQFCWXEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686543
Record name 2'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-3-trifluoromethoxyphenol

CAS RN

1261958-51-3
Record name 2'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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